Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate is a complex organic compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound, and it is present in many naturally occurring products and is responsible for the medicinal, pharmacological, and pharmaceutical applications of such natural products .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via various approaches such as a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The structure of benzothiazole derivatives often consists of a central thiophene ring and two terminal thiazole rings . The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles between them .Chemical Reactions Analysis
A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Chemistry and Synthesis
Research in the area of heterocyclic compounds, such as those containing benzo[d]thiazol and benzo[b]thiophen units, has shown significant interest due to their chemical properties and potential applications. For example, the study of sym-tetrazine chemistry involves reactions of related heterocyclic compounds to produce various derivatives with potential applications in materials science and pharmacology (Postovskii et al., 1977). Similarly, the synthesis and evaluation of ureidothiazole and ureidothiadiazole derivatives for antileukemic activity indicate the therapeutic potential of compounds with similar structural motifs (Zee-Cheng & Cheng, 1979).
Material Science Applications
The synthesis of novel heteroarotinoids with receptor activation capabilities suggests the relevance of structurally similar compounds in developing materials with specific biological activities (Berlin et al., 2005). Moreover, research into the electrochemical and electrochromic properties of polymers based on similar molecular structures indicates potential applications in electronic and optoelectronic devices (Hu et al., 2013).
Pharmaceutical Research
Although direct information on the pharmacological applications of Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate is not available, related compounds have been investigated for their therapeutic potential. The study of substituted ureidothiazoles for antileukemic activity showcases the interest in exploring similar compounds for cancer treatment (Zee-Cheng & Cheng, 1979).
Mechanism of Action
While the specific mechanism of action for Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate is not available, benzothiazole derivatives have been found to exhibit various biological activities . For example, some benzothiazole derivatives have shown potent cytotoxicity against human cancer cell lines .
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-2-31-24(29)15-11-13-16(14-12-15)26-25(30)28-23-21(17-7-3-5-9-19(17)32-23)22-27-18-8-4-6-10-20(18)33-22/h4,6,8,10-14H,2-3,5,7,9H2,1H3,(H2,26,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKGVJPJEXRHHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.